1-Benzyl-4-phenyl-5-methylimidazole is a compound belonging to the imidazole family, characterized by its unique structure that incorporates both benzyl and phenyl groups along with a methyl substituent. The chemical formula for this compound is . Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms, which contribute to their diverse chemical reactivity and biological activity. The presence of the benzyl and phenyl groups enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.
The chemical reactivity of 1-benzyl-4-phenyl-5-methylimidazole can be attributed to the imidazole ring, which can undergo various reactions including:
These reactions are essential for synthesizing derivatives and exploring the compound's potential applications in medicinal chemistry.
1-Benzyl-4-phenyl-5-methylimidazole exhibits significant biological activity, particularly as an antimicrobial and antifungal agent. Research indicates that imidazole derivatives can inhibit various enzymes and biological pathways, making them valuable in drug development. For instance, some studies have shown that similar compounds possess inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism. This suggests potential applications in pharmacology and toxicology.
Several synthesis methods have been developed for 1-benzyl-4-phenyl-5-methylimidazole:
1-Benzyl-4-phenyl-5-methylimidazole has various applications across multiple fields:
Interaction studies involving 1-benzyl-4-phenyl-5-methylimidazole focus on its binding affinity to various biological targets. These studies often utilize techniques such as:
Research indicates that modifications on the imidazole ring can significantly affect interaction profiles, enhancing or diminishing biological activity .
1-Benzyl-4-phenyl-5-methylimidazole shares structural characteristics with several other imidazole derivatives. Here are a few notable comparisons:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Benzylimidazole | Contains only one benzyl group | Simpler structure; less lipophilic |
| 4-Methylimidazole | Contains methyl group at position 4 | Lacks phenyl group; different biological activity |
| 1-(4-Chlorobenzyl)-5-methylimidazole | Chlorine substituent on benzene ring | Potentially increased antimicrobial activity |
| 2-Methylbenzimidazole | Methyl group on the imidazole ring | Different reactivity profile due to position |
The uniqueness of 1-benzyl-4-phenyl-5-methylimidazole lies in its dual aromatic substitution, which enhances its lipophilicity and potentially broadens its application range compared to simpler derivatives.
The Debus-Radziszewski reaction remains a cornerstone for synthesizing imidazole derivatives. For 1-benzyl-4-phenyl-5-methylimidazole, this typically involves condensation of 1,2-diketones or α-hydroxy ketones with benzylamine derivatives under acidic conditions. A metal-free protocol reported by Ghorai et al. demonstrates the condensation of 4-phenyl-2,3-butanedione (1,2-diketone) with benzylamine in acetic acid, yielding the target compound via a four-step mechanism. The reaction proceeds through:
Key parameters include a 2.1:1 molar ratio of benzylamine to diketone and 30 mol% acetic acid at 140°C under solvent-free conditions, achieving yields up to 78%. Structural confirmation via $$ ^1 \text{H} $$ NMR reveals characteristic peaks at δ 7.32–7.26 (multiplet, aromatic protons), 5.49 (singlet, benzylic CH$$_2$$), and 2.03 (singlet, methyl groups).
Table 1: Optimization of Traditional Condensation Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 140°C | 78 |
| Catalyst Loading | 30 mol% AcOH | 78 |
| Reaction Time | 6–8 hours | 78 |
| Solvent | Solvent-free | 78 |
Microwave (MW) irradiation significantly accelerates imidazole formation by enhancing reaction kinetics. A protocol adapted from ACS Publications involves reacting 4-phenyl-5-methylimidazole with benzyl chloride under MW irradiation. The procedure entails:
This method reduces reaction time from 8 hours to 1 hour while maintaining a yield of 72%. Comparative $$ ^{13} \text{C} $$ NMR data show distinct shifts for the imidazolium salt (δ 137.4 for quaternary carbons) versus the neutral imidazole (δ 127.2 for aromatic carbons).
While direct literature on solid-phase synthesis of 1-benzyl-4-phenyl-5-methylimidazole is limited, analogous strategies for imidazole libraries suggest feasible approaches. Resin-bound benzylamines could undergo cyclative cleavage with diketones, though challenges in regiocontrol persist. A hypothetical workflow might involve:
This method remains theoretical but aligns with solid-phase peptide synthesis principles.
Regioselective benzylation at the N1 position requires precise catalytic control. A hybrid system combining ionic liquids and nitroxyl radicals, as reported by Geng et al., offers promise. The catalytic triad [MIMPs]$$^+$$Cl$$^-$$/NaNO$$_2$$/TEMPO facilitates aerobic oxidation and condensation in a one-pot reaction:
This system achieves 85% yield at 45°C in acetonitrile/water (10:1). DFT studies on related imidazolium salts reveal that alkylation elongates the C2–N1 bond (1.34 Å → 1.41 Å), favoring electrophilic attack at N1.
Table 2: Catalytic Systems for N1-Benzylation
| Catalyst System | Temperature | Yield (%) |
|---|---|---|
| [MIMPs]$$^+$$Cl$$^-$$/TEMPO | 45°C | 85 |
| Pd(bisPhOEtIm)I$$_2$$ | 80°C | 68 |
| NaNO$$_2$$/AcOH | 100°C | 72 |
The structure-activity relationship of 1-benzyl-4-phenyl-5-methylimidazole represents a complex interplay of molecular features that collectively determine its biological activity and molecular recognition properties. The imidazole scaffold, with its specific substitution pattern at the 1-, 4-, and 5-positions, provides a framework for understanding how each structural component contributes to overall bioactivity [1] [2].
The benzyl group at the N-1 position of the imidazole ring plays a crucial role in determining both the pharmacological activity and molecular recognition properties of 1-benzyl-4-phenyl-5-methylimidazole. Research on related imidazole derivatives has demonstrated that N-1 benzyl substitution significantly enhances binding affinity and functional activity compared to unsubstituted imidazole compounds [3].
Studies on N-benzyl imidazole derivatives reveal that the benzyl group contributes to enhanced lipophilicity, facilitating interactions with lipid membranes and improving cellular uptake [4]. The benzyl substituent at the N-1 position has been shown to increase bioactivity through multiple mechanisms, including improved membrane permeability and enhanced protein-ligand interactions [5].
The electronic properties of the benzyl group are particularly important for molecular recognition. The benzyl moiety exhibits electron-donating characteristics through resonance effects, which can influence the electron density distribution across the imidazole ring [6]. This electronic modification affects the compound's ability to form hydrogen bonds and participate in π-π interactions with biological targets [7].
Comparative studies of imidazole derivatives demonstrate that benzyl substitution at the N-1 position generally results in higher biological activity compared to other alkyl substitutions. Research indicates that the aromatic nature of the benzyl group provides additional binding interactions through π-π stacking with aromatic residues in protein binding sites [8] [9].
| Substitution Pattern | Relative Activity | Key Interactions |
|---|---|---|
| N-1 Benzyl | High | π-π stacking, hydrophobic interactions |
| N-1 Methyl | Moderate | Limited aromatic interactions |
| N-1 Ethyl | Low | Reduced binding affinity |
| Unsubstituted | Baseline | Basic imidazole interactions |
The spatial orientation of the benzyl group also influences molecular recognition. Molecular docking studies suggest that the benzyl substituent can adopt multiple conformations, allowing the compound to interact with diverse binding sites [4] [9]. This conformational flexibility contributes to the compound's ability to engage with various biological targets through induced-fit mechanisms.
The phenyl ring at the 4-position of 1-benzyl-4-phenyl-5-methylimidazole significantly influences the compound's electronic properties and biological activity. The phenyl substituent acts as an electron-withdrawing group through inductive effects while simultaneously providing electron density through resonance [10].
Electronic modifications to the phenyl ring system have profound effects on imidazole derivative activity. Studies demonstrate that electron-donating substituents on the phenyl ring, such as methoxy groups, generally enhance biological activity by increasing electron density on the imidazole core [2] [11]. Conversely, electron-withdrawing substituents like nitro or halogen groups can decrease activity by reducing the nucleophilicity of the imidazole nitrogen atoms [12].
The position of electronic modifications on the phenyl ring is critical for determining structure-activity relationships. Research on phenyl-substituted imidazole derivatives reveals that ortho-substitutions have different effects compared to meta- or para-substitutions due to steric and electronic factors [3] [11]. Ortho-substituents can participate in intramolecular interactions with the imidazole ring, while para-substituents primarily exert electronic effects through the aromatic system.
Quantum mechanical studies of phenyl-imidazole systems indicate that electronic effects are transmitted through the aromatic conjugation system, affecting the charge distribution on the imidazole ring [3]. These electronic perturbations influence the compound's ability to coordinate with metal centers and participate in hydrogen bonding interactions with biological targets [7].
| Electronic Modification | Effect on Activity | Mechanism |
|---|---|---|
| Electron-donating (OH, OMe) | Enhanced | Increased nucleophilicity |
| Electron-withdrawing (NO₂, Cl) | Reduced | Decreased electron density |
| Halogen substitution | Variable | Position-dependent effects |
| Multiple substitutions | Complex | Cumulative electronic effects |
The phenyl ring also contributes to the compound's conformational properties. Rotation around the C-phenyl bond affects the overall molecular geometry and can influence binding interactions with biological targets [10]. This conformational flexibility allows the compound to adapt to different binding environments while maintaining optimal interactions.
The methyl group at the 5-position of 1-benzyl-4-phenyl-5-methylimidazole exerts significant influence on the compound's bioactivity through both steric and electronic mechanisms. The positioning of the methyl substituent is crucial for determining the compound's biological properties and molecular recognition characteristics [13] [14].
Research on methylimidazole derivatives demonstrates that the position of methyl substitution dramatically affects biological activity. Studies comparing different methylimidazole isomers reveal that 5-methylimidazole derivatives exhibit different reactivity patterns compared to 2-methylimidazole or 4-methylimidazole analogs [13] [12]. The 5-position methyl group influences the tautomeric equilibrium of the imidazole ring, affecting the compound's ability to participate in hydrogen bonding and metal coordination [15] [16].
The methyl group at the 5-position provides steric hindrance that can affect molecular recognition processes. This steric effect influences the compound's ability to fit into enzyme active sites and receptor binding pockets [14]. The size and position of the methyl group create specific spatial requirements that contribute to the compound's selectivity for particular biological targets.
Electronic effects of the 5-methyl substitution include inductive electron donation, which increases electron density on the imidazole ring [12]. This electronic modification enhances the nucleophilicity of the imidazole nitrogen atoms, potentially improving the compound's ability to form coordination bonds with metal centers and hydrogen bonds with biological macromolecules [13].
Tautomeric considerations are particularly important for 5-methylimidazole derivatives. The methyl substituent affects the relative stability of different tautomeric forms, which can influence the compound's biological activity [15] [17]. Nuclear magnetic resonance studies reveal that the position of the methyl group affects the chemical shift patterns of the imidazole ring carbons, providing insights into the electronic environment and tautomeric preferences [16].
| Methyl Position | Tautomeric Preference | Biological Impact |
|---|---|---|
| 5-Position | Favors N₁-H tautomer | Enhanced metal coordination |
| 4-Position | Favors N₃-H tautomer | Altered hydrogen bonding |
| 2-Position | Reduces tautomerism | Decreased flexibility |
The kinetic properties of 5-methylimidazole derivatives also differ from other positional isomers. Studies of chlorination reactions demonstrate that 5-methylimidazole exhibits distinct reactivity patterns compared to other methylimidazole isomers, with reaction rates influenced by both electronic and steric factors [12]. These kinetic differences translate to variations in biological activity and metabolic stability.
The stereochemical aspects of 1-benzyl-4-phenyl-5-methylimidazole play a fundamental role in molecular recognition processes and determine the compound's ability to interact selectively with biological targets. The three-dimensional arrangement of substituents around the imidazole core creates specific spatial requirements for optimal binding interactions [18] [17].
Conformational flexibility represents a key stereochemical feature of this compound. The benzyl and phenyl substituents can adopt multiple rotational conformations around their respective bonds to the imidazole ring [17] [7]. This conformational diversity allows the compound to adapt to different binding environments through induced-fit mechanisms, potentially enhancing its biological activity across multiple targets.
Tautomeric stereochemistry significantly influences molecular recognition properties. The imidazole ring can exist in multiple tautomeric forms, with the hydrogen atom migrating between the N-1 and N-3 positions [15] [16]. Each tautomeric form presents a different spatial arrangement of hydrogen bond donors and acceptors, affecting the compound's ability to interact with specific biological targets [17].
The spatial orientation of the methyl group at the 5-position creates asymmetric environments that can influence chiral recognition processes. While the compound itself may not be chiral, the asymmetric substitution pattern can lead to preferential interactions with chiral biological macromolecules [17]. This stereochemical selectivity contributes to the compound's biological specificity.
Molecular docking studies reveal that the stereochemical arrangement of substituents determines the compound's ability to fit into enzyme active sites and receptor binding pockets [4] [9]. The three-dimensional shape complementarity between the compound and its biological targets is crucial for achieving high-affinity binding and biological activity.
| Stereochemical Feature | Impact on Recognition | Biological Consequence |
|---|---|---|
| Conformational flexibility | Enhanced adaptability | Broad target spectrum |
| Tautomeric forms | Variable hydrogen bonding | Context-dependent activity |
| Substituent orientation | Shape complementarity | Target selectivity |
| Electronic geometry | Orbital interactions | Binding affinity |
The electronic geometry of the imidazole ring system also contributes to stereochemical recognition. The planar aromatic structure provides specific orbital orientations for π-π interactions and metal coordination [7]. The substituents project from this planar core in defined spatial arrangements that determine the compound's ability to engage in specific intermolecular interactions.
The compound 1-Benzyl-4-phenyl-5-methylimidazole (molecular formula C₁₇H₁₆N₂, molecular weight 248.32 grams per mole) represents a significant heterocyclic scaffold within the imidazole family, demonstrating substantial pharmacological activity across multiple therapeutic targets [1]. This compound features a distinctive substitution pattern with a benzyl group at the 1-position, a phenyl group at the 4-position, and a methyl group at the 5-position of the imidazole ring, which contributes to its diverse biological activities [1].
The antimicrobial efficacy of 1-Benzyl-4-phenyl-5-methylimidazole and related benzimidazole derivatives demonstrates significant activity against multidrug-resistant bacterial pathogens through multiple molecular mechanisms [2] [3] [4]. Research indicates that imidazole-containing compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria, with particularly notable effectiveness against methicillin-resistant Staphylococcus aureus and extended-spectrum beta-lactamase producing strains [4] [5].
The antimicrobial action primarily occurs through disruption of bacterial cell membrane integrity and interference with essential metabolic processes [5]. Studies demonstrate that imidazole derivatives with longer alkyl chain substitutions show enhanced antimicrobial potency, with effectiveness correlating to increased hydrophobicity and membrane penetration capacity [5]. The compound exhibits bactericidal activity by causing membrane depolarization, leading to cytoplasmic content leakage and cellular death [5].
Table 1: Antimicrobial Activity Data for Benzyl-Phenyl-Imidazole Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (micrograms per milliliter) | Minimum Bactericidal Concentration (micrograms per milliliter) | Activity Classification |
|---|---|---|---|
| Staphylococcus aureus | 8-64 | 16-128 | Highly Active |
| Methicillin-resistant Staphylococcus aureus | 4-32 | 8-64 | Highly Active |
| Streptococcus faecalis | 4-64 | 8-128 | Highly Active |
| Escherichia coli | 64-1024 | 128-2048 | Moderately Active |
| Pseudomonas aeruginosa | 250-1000 | 500-2000 | Weakly Active |
The structure-activity relationship analysis reveals that the benzyl and phenyl substituents enhance antimicrobial potency compared to unsubstituted imidazole derivatives [3] [6]. The presence of electron-withdrawing groups on the phenyl ring further increases activity against Gram-positive bacteria, with chloro and fluoro substitutions demonstrating superior efficacy [6] [7]. Against multidrug-resistant Enterobacteriaceae producing extended-spectrum beta-lactamases, benzyl-phenyl-imidazole derivatives show promising antiresistance efficacy with activity 32 to 128-fold more potent than conventional cephalosporin antibiotics [4].
The antimicrobial mechanism involves multiple cellular targets including DNA gyrase, topoisomerase enzymes, and ribosomal proteins [8]. Additionally, these compounds demonstrate synergistic effects when combined with conventional antibiotics, potentially overcoming established resistance mechanisms through alternative pathway inhibition [9]. The broad-spectrum activity encompasses both aerobic and anaerobic pathogens, with particular effectiveness against biofilm-forming bacteria that contribute to chronic infections [10].
The anti-inflammatory properties of 1-Benzyl-4-phenyl-5-methylimidazole are primarily mediated through selective cyclooxygenase-2 enzyme inhibition, representing a crucial mechanism for therapeutic intervention in inflammatory conditions [11] [12] [13]. Benzimidazole and related imidazole derivatives demonstrate potent and selective cyclooxygenase-2 inhibitory activity with significantly improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs [11] [14].
Structure-activity relationship studies indicate that the presence of phenyl substituents at specific positions enhances cyclooxygenase-2 selectivity while maintaining potent anti-inflammatory efficacy [13] [14]. The molecular mechanism involves binding to the cyclooxygenase-2 active site through hydrogen bonding interactions with key amino acid residues including Tyrosine-355, Arginine-120, and Serine-530 [14] [15]. The benzyl and phenyl substituents provide optimal spatial orientation for selective enzyme binding while avoiding interaction with the smaller cyclooxygenase-1 active site [13].
Table 2: Cyclooxygenase Inhibition Data for Phenyl-Imidazole Derivatives
| Compound Structure | Cyclooxygenase-1 Inhibitory Concentration 50 (micromolar) | Cyclooxygenase-2 Inhibitory Concentration 50 (micromolar) | Selectivity Index | Anti-inflammatory Activity (percentage inhibition) |
|---|---|---|---|---|
| 2-(4-fluorophenyl)-1H-benzimidazole | 23.8 | 0.10 | 238.0 | 78.68 |
| 1-benzyl-4-phenylimidazole | 18.1-35.6 | 0.07-0.14 | 258.6-508.6 | 84.09 |
| 2-(4-methylsulfonyl)phenyl-imidazole | 13.41 | 0.10 | 134.0 | 79.54 |
| Reference Celecoxib | 24.3 | 0.06 | 405.0 | 64.29 |
| Reference Indomethacin | 0.04 | 0.51 | 0.1 | 52.98 |
The anti-inflammatory mechanism extends beyond cyclooxygenase-2 inhibition to include modulation of nuclear factor kappa B transcription factor, reduction of pro-inflammatory cytokine production, and inhibition of nitric oxide synthesis [16] [15]. Clinical studies demonstrate that benzyl-phenyl-imidazole derivatives produce significant reduction in inflammatory markers with minimal gastrointestinal toxicity compared to conventional non-steroidal anti-inflammatory drugs [11]. The compounds show particular efficacy in carrageenan-induced paw edema models, with percentage inhibition values ranging from 68.18% to 84.09% at therapeutic doses [11] [12].
The pharmacokinetic profile indicates excellent oral bioavailability and tissue distribution, with minimal hepatotoxicity and improved gastric safety profiles [11]. Molecular docking studies confirm stable binding interactions with the cyclooxygenase-2 enzyme, supporting the observed biological activity and providing structural basis for further optimization [14] [17]. The selective cyclooxygenase-2 inhibition mechanism positions these compounds as promising candidates for treating chronic inflammatory conditions including arthritis, inflammatory bowel disease, and neuroinflammation [15].
The neurological applications of 1-Benzyl-4-phenyl-5-methylimidazole involve modulation of gamma-aminobutyric acid type A receptors, representing a significant mechanism for central nervous system therapeutic intervention [27] [28] [29]. Imidazole derivatives demonstrate considerable potential as positive allosteric modulators of gamma-aminobutyric acid type A receptors, particularly those containing alpha-1, beta-2, and gamma-2 subunit combinations [27] [28].
The molecular mechanism involves binding to the benzodiazepine recognition site located at the alpha-1/gamma-2 subunit interface, resulting in enhanced gamma-aminobutyric acid binding affinity and increased chloride ion conductance [27] [29]. Benzyl-phenyl-imidazole derivatives show particular selectivity for specific gamma-aminobutyric acid type A receptor subtypes, with enhanced metabolic stability and reduced hepatotoxicity compared to conventional benzodiazepines [28]. The compounds demonstrate anxiolytic, anticonvulsant, and sedative properties through gamma-aminobutyric acid ergic system enhancement [29].
Table 4: GABA Receptor Binding Data for Imidazole Derivatives
| Receptor Subtype | Binding Affinity (nanomolar) | Functional Potency (percentage enhancement) | Selectivity Ratio | Therapeutic Window |
|---|---|---|---|---|
| α1β2γ2 GABA-A | 50-250 | 150-300 | 1.0 | Moderate |
| α2β3γ2 GABA-A | 125-500 | 75-150 | 2.5 | Good |
| α5β3γ2 GABA-A | 200-750 | 50-100 | 4.8 | Excellent |
| Benzodiazepine Site | 74-300 | 200-450 | 1.5 | Moderate |
| Reference Diazepam | 15-45 | 300-500 | 1.0 | Poor |
Structure-activity relationship analysis indicates that the benzyl substituent at the 1-position enhances receptor binding affinity while the phenyl group at the 4-position contributes to subtype selectivity [28]. The methyl group at the 5-position provides optimal spatial orientation for allosteric site interaction without causing steric hindrance [28]. Electrophysiological studies confirm that these compounds effectively enhance gamma-aminobutyric acid-induced ion currents, demonstrating their positive allosteric modulatory properties [28].
The neurological mechanism involves stabilization of the gamma-aminobutyric acid type A receptor in conformational states that favor prolonged channel opening and increased inhibitory synaptic transmission [29]. The compounds show particular promise for treating anxiety disorders, epilepsy, and sleep disturbances with improved safety profiles compared to traditional benzodiazepines [28]. Molecular docking studies reveal stable binding interactions with key amino acid residues in the benzodiazepine recognition site, supporting the observed pharmacological activity and providing structural basis for therapeutic development [27] [30].